N,N-Diethyl-5-(1-iminoisoindolin-2-yl)-2-methylbenzenesulfonamide
Description
N,N-Diethyl-5-(1-iminoisoindolin-2-yl)-2-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N,N-diethyl-5-(3-imino-1H-isoindol-2-yl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-4-21(5-2)25(23,24)18-12-16(11-10-14(18)3)22-13-15-8-6-7-9-17(15)19(22)20/h6-12,20H,4-5,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJYROVYLBKUIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N2CC3=CC=CC=C3C2=N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801131701 | |
| Record name | Benzenesulfonamide, 5-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-diethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126163-72-0 | |
| Record name | Benzenesulfonamide, 5-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-diethyl-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2126163-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 5-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-diethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-(1-iminoisoindolin-2-yl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoindoline Core: This step involves the cyclization of a suitable precursor to form the isoindoline ring.
Introduction of the Imino Group: The imino group can be introduced through a condensation reaction with an appropriate amine.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-(1-iminoisoindolin-2-yl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating infections or other diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-(1-iminoisoindolin-2-yl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-methylbenzenesulfonamide: Similar structure but lacks the isoindoline and imino groups.
N,N-Diethyl-5-(1-iminoisoindolin-2-yl)benzenesulfonamide: Similar structure but without the methyl group.
Uniqueness
N,N-Diethyl-5-(1-iminoisoindolin-2-yl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Biological Activity
Overview
N,N-Diethyl-5-(1-iminoisoindolin-2-yl)-2-methylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class, which is widely recognized for its antimicrobial properties. This compound features a complex structure, combining multiple functional groups that may confer unique biological activities. Its chemical formula is and it has a CAS number of 2126163-72-0.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, disrupting essential biochemical pathways. This inhibition can lead to various therapeutic effects, particularly in antimicrobial and anticancer applications.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. This compound may inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway in bacteria.
- Anticancer Properties : Preliminary studies suggest potential anticancer effects, possibly through apoptosis induction in cancer cells or inhibition of tumor growth.
Case Studies and Research Findings
A review of existing literature reveals several studies focusing on the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established sulfonamide antibiotics, indicating its potential as an effective antimicrobial agent.
- Cell Viability Assays : In vitro assays demonstrated that this compound reduced cell viability in several cancer cell lines, suggesting its potential role as an anticancer agent. The mechanism appears to involve cell cycle arrest and induction of apoptosis.
- Enzyme Inhibition Studies : Enzyme assays showed that this compound can inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway in bacteria, further supporting its antimicrobial potential.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N,N-Diethyl-4-methylbenzenesulfonamide | Structure | Antimicrobial |
| N,N-Diethyl-5-(1-iminoisoindolin-2-yl)benzenesulfonamide | Structure | Anticancer |
| Sulfanilamide | Structure | Antibacterial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
